molecular formula C26H31N5O3S B6586920 N-(2,5-diethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide CAS No. 1031954-86-5

N-(2,5-diethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B6586920
CAS No.: 1031954-86-5
M. Wt: 493.6 g/mol
InChI Key: PMZLBWMOWRWSJP-UHFFFAOYSA-N
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Description

N-(2,5-diethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a structurally complex small molecule featuring:

  • A 2,5-diethoxyphenyl group as the N-substituent on the acetamide moiety.
  • A pyrazine ring substituted at position 3 with a 4-phenylpiperazine group.
  • A sulfanylacetamide linker bridging the pyrazine and aromatic phenyl groups.

This compound exemplifies a hybrid pharmacophore design, combining a pyrazine core (common in kinase inhibitors) with a phenylpiperazine moiety (often associated with CNS activity) and a sulfanylacetamide group (implicated in enzyme inhibition and hydrogen bonding).

Properties

IUPAC Name

N-(2,5-diethoxyphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3S/c1-3-33-21-10-11-23(34-4-2)22(18-21)29-24(32)19-35-26-25(27-12-13-28-26)31-16-14-30(15-17-31)20-8-6-5-7-9-20/h5-13,18H,3-4,14-17,19H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZLBWMOWRWSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-diethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural features, which include a diethoxy phenyl group, a piperazine moiety, and a pyrazine ring. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C26H31N5O3SC_{26}H_{31}N_{5}O_{3}S, with a molecular weight of 493.6 g/mol. Its structure is pivotal for its biological activity, allowing interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₆H₂₁N₃O₃S
Molecular Weight493.6 g/mol
CAS Number1031954-86-5

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the piperazine and pyrazine rings suggests potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmission regulation .

Antidepressant and Anxiolytic Effects

Research indicates that compounds containing piperazine structures often exhibit antidepressant and anxiolytic properties. The interaction of this compound with serotonin receptors may lead to mood enhancement and anxiety reduction. Studies on similar piperazine derivatives have demonstrated their efficacy in reducing anxiety-like behavior in animal models .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in various models of inflammation . This activity could make this compound a candidate for treating inflammatory diseases.

Case Studies and Experimental Findings

  • In Vivo Studies : In experimental models, compounds structurally related to this compound have shown significant reductions in pain and inflammation markers when administered at therapeutic doses.
    • Study Design : A study involving adjuvant-induced arthritis in rats demonstrated that similar compounds significantly reduced paw edema and improved overall mobility compared to control groups .
  • Molecular Docking Studies : Virtual screening techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that it can effectively bind to acetylcholinesterase and serotonin receptors, indicating potential for CNS-related effects .

Comparison with Similar Compounds

Core Heterocycles

  • Pyrazine vs. Oxadiazole/Benzothiazole : The target compound’s pyrazine core (as in Compound 18 ) may enhance π-π stacking in enzyme binding compared to oxadiazole or benzothiazole derivatives. However, oxadiazole-containing analogs (e.g., 8u, 8w) exhibit stronger LOX and BChE inhibition, suggesting heterocycle polarity influences target selectivity .
  • Phenylpiperazine vs. Indole/Pyridine : The 4-phenylpiperazine group in the target compound is structurally distinct from indole or pyridine substituents in analogs. Piperazine derivatives often improve solubility and CNS penetration, whereas indole groups (e.g., 8u) enhance hydrophobic interactions .

Substituent Effects

  • 2,5-Diethoxyphenyl vs. 2,5-Dimethoxyphenyl : The ethoxy groups in the target compound may confer better metabolic stability than methoxy groups (as in EP 3 348 550A1 derivatives ), though this requires pharmacokinetic validation.
  • Sulfanylacetamide Linker : This group is conserved across multiple analogs (e.g., 8u, 8w) and is critical for hydrogen bonding with enzyme active sites, as evidenced by its role in LOX inhibition .

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